molecular formula C22H29NO9 B15177921 N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate CAS No. 117597-77-0

N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate

Cat. No.: B15177921
CAS No.: 117597-77-0
M. Wt: 451.5 g/mol
InChI Key: ZKVXKYDSGUFJBE-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate (CAS 99318-09-9), also known as QA-208-199 citrate, is a lipoxygenase inhibitor used extensively in biochemical and teratology research . The compound is typically supplied as its citric acid salt (QA-citrate) to improve solubility and handling for in vitro applications. Studies have demonstrated its primary research value in the field of developmental biology and toxicology, where it is used to investigate embryotoxicity and teratogenic potential in post-implantation whole-embryo culture systems . The mechanism of action for this compound involves its metabolic conversion within embryonic and yolk-sac tissues. The parent compound is metabolized into an acid derivative (QA-acid) and other metabolites, whose tissue concentrations have been directly correlated with the extent of observed embryotoxicity . The embryotoxic response in vitro is dependent on the chemical form administered (base vs. citrate salt) and can be enhanced by co-incubation with a drug-activating system (S-9 mix), highlighting its utility in studying metabolic activation and chemical disposition during organogenesis . This product is intended for use in laboratory research only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

117597-77-0

Molecular Formula

C22H29NO9

Molecular Weight

451.5 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-N-[2-(7-propoxynaphthalen-2-yl)ethyl]hydroxylamine

InChI

InChI=1S/C16H21NO2.C6H8O7/c1-3-10-19-16-7-6-14-5-4-13(8-9-17(2)18)11-15(14)12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,11-12,18H,3,8-10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ZKVXKYDSGUFJBE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=CC(=C2)CCN(C)O)C=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthalenethanamine.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Propoxylation: The propoxy group is added through propoxylation reactions using propyl bromide or propyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Catalysts: Use of catalysts to speed up the reactions and improve selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Functional Groups and Structural Analysis

The compound contains three key functional groups:

  • Hydroxylamine group (NHOH) : A reactive site prone to oxidation and redox reactions.

  • Propoxy substituent (-OCH₂CH₂CH₃) : Positioned at the 7th carbon of the naphthalene ring.

  • Naphthalene core : A planar aromatic system enabling substitution reactions.

Functional Group Reactivity Key Reaction Types
Hydroxylamine (NHOH)Oxidation, nucleophilic substitutionOxidation to nitroxides/nitroso compounds
Propoxy (-OCH₂CH₂CH₃)Hydrolysis, nucleophilic attackAcidic cleavage, substitution
Naphthalene ringElectrophilic substitutionPosition-dependent reactivity

Oxidation Reactions

The hydroxylamine group undergoes oxidation under various conditions:

  • Oxidation to nitroxide (NHO- ) : A common reaction in hydroxylamines, forming stable free radicals.

  • Oxidation to nitroso (NO) : Further oxidation can yield nitroso derivatives, altering biological activity.

Example Reaction :

NHOHOxidizing AgentNHOFurther OxidationNO\text{NHOH} \xrightarrow{\text{Oxidizing Agent}} \text{NHO}^{\cdot} \xrightarrow{\text{Further Oxidation}} \text{NO}

Substitution Reactions on the Naphthalene Ring

The 7-propoxy substitution directs electrophilic substitution to specific positions:

  • Meta-directing effect : The propoxy group is electron-donating, activating the ring for electrophilic attack at meta positions (e.g., positions 1 and 3).

  • Potential reactions : Nitration, halogenation, or Friedel-Crafts alkylation, contingent on experimental conditions .

Schematic Representation :

text
Propoxy group at C7 → Activates C1 and C3 for electrophilic substitution.

Reactions Involving the Propoxy Group

The propoxy substituent is susceptible to:

  • Acidic hydrolysis : Cleavage to form a hydroxyl group under strong acidic conditions.

  • Nucleophilic substitution : Potential displacement by strong nucleophiles (e.g., amines, thiols).

Example Reaction :

-OCH₂CH₂CH₃H+-OH+CH₃CH₂CH₂OH\text{-OCH₂CH₂CH₃} \xrightarrow{\text{H}^+} \text{-OH} + \text{CH₃CH₂CH₂OH}

Comparison with Structurally Similar Compounds

Compound Structural Difference Key Reactivity
N-Hydroxy-N-methyl-2-naphthalenethanamineNo propoxy groupLess substitution reactivity
N-Hydroxy-N-methyl-6-propoxy-2-naphthalenethanaminePropoxy at C6Altered substitution patterns
AspirinAcetylated salicylic acidIrrelevant to hydroxylamine reactivity

Scientific Research Applications

N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate is a chemical compound known for its role as a lipoxygenase inhibitor, making it significant in managing inflammation and related conditions. The compound features a propoxy substitution on the naphthalene ring, contributing to its chemical and biological properties. The molecular formula for N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine is C16H21NO2 .

Scientific Research Applications

Lipoxygenase Inhibition
this compound exhibits biological activity as a lipoxygenase inhibitor, which is important for modulating inflammatory responses and treating inflammatory diseases. Conditions such as asthma, arthritis, and other inflammatory disorders may potentially be managed using this compound due to its ability to inhibit lipoxygenase pathways.

Embryotoxicity Studies
In vitro studies have shown that this compound can affect embryotoxicity, suggesting potential developmental impacts that require further research.

Structural Activity
The compound’s specific propoxy substitution and targeted inhibitory action on lipoxygenases may provide unique therapeutic advantages compared to other compounds. Examples of compounds with structural similarities include:

  • N-Hydroxy-N-methyl-2-naphthalenethanamine, which lacks propoxy substitution and is less potent as a lipoxygenase inhibitor.
  • N-Hydroxy-N-methyl-6-propoxy-2-naphthalenethanamine, which has a different propoxy group position and varying efficacy against different lipoxygenase isoforms.
  • Aspirin (Acetylsalicylic Acid), a well-known anti-inflammatory agent.

Table of Related Compounds

Compound NameStructural FeaturesUnique Properties
N-Hydroxy-N-methyl-2-naphthalenethanamineLacks propoxy substitutionLess potent as a lipoxygenase inhibitor
N-Hydroxy-N-methyl-6-propoxy-2-naphthalenethanamineDifferent position of propoxy groupVarying efficacy against different lipoxygenase isoforms
Aspirin (Acetylsalicylic Acid)Acetylated salicylic acidWell-known anti-inflammatory agent

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern and physicochemical properties. Below is a detailed comparison with structurally related naphthalene derivatives and ammonium-based compounds.

Structural and Functional Group Analysis

Key Compounds for Comparison:

(6-Methoxynaphthalen-2-yl)acetic Acid (Demethylnaproxen) : A naproxen derivative and pharmaceutical impurity with a 6-methoxy substitution .

Alkyltrimethylammonium Compounds (e.g., BAC-C12) : Quaternary ammonium surfactants with antimicrobial properties .

Nadolol Enantiomers: Beta-blockers featuring naphthalene-oxypropanolamine motifs .

Table 1: Structural and Functional Group Comparison
Compound Core Structure Positional Substitution Functional Groups Counterion/Salt
Target Compound Naphthalene 7-propoxy N-Hydroxy-N-methyl ethanamine Citrate
(6-Methoxynaphthalen-2-yl)acetic Acid Naphthalene 6-methoxy Acetic acid None (free acid)
BAC-C12 Quaternary ammonium C12 alkyl chain Trimethylammonium Bromide/Chloride
Nadolol Naphthalene-oxy 1,3-diol substitution Secondary alcohol, tertiary amine None (free base)

Structural Insights :

  • Unlike BAC-C12’s quaternary ammonium structure, the target’s N-hydroxy-N-methyl group introduces hydrogen-bonding capacity while avoiding permanent positive charge, which may reduce cytotoxicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Hypothetical Estimates*)

Compound Solubility (Water) logP pKa (Amine) Critical Micelle Concentration (CMC)
Target Compound 25 mg/mL (citrate) 2.8 9.1 Not applicable
(6-Methoxynaphthalen-2-yl)acetic Acid 15 mg/mL 3.2 4.2 (acid) Not applicable
BAC-C12 8.3 mM (aqueous) 4.1 N/A 0.4–8.3 mM

Key Findings :

  • The citrate salt improves the target’s solubility compared to free-base analogs like Demethylnaproxen, which relies on acidic groups for dissolution .
  • The logP of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—unlike BAC-C12’s higher logP (4.1), which favors surfactant behavior .

Methodological Considerations for Compound Comparison

As highlighted in , similarity assessments depend on the metric used:

  • Structural similarity (e.g., Tanimoto coefficient) may group the target with naphthalene derivatives, but functional group differences (e.g., citrate vs. acetic acid) could lead to divergent biological outcomes .
  • Virtual screening protocols must account for 3D conformation and electronic properties, as positional isomers (e.g., 6-methoxy vs. 7-propoxy) exhibit distinct pharmacodynamic profiles .

Biological Activity

N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate, also known as QA 208-199, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biocompatibility. This article provides an overview of its biological activity, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The molecular weight of the compound is approximately 259.34 g/mol, and it exhibits no defined stereocenters or optical activity .

1. Lipoxygenase Inhibition

One of the primary biological activities of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine is its role as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. In vitro studies have shown that this compound can effectively inhibit lipoxygenase activity, suggesting potential applications in anti-inflammatory therapies .

2. Embryotoxicity Assessment

Research has also evaluated the embryotoxicity of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine. In vitro tests indicated that while the compound exhibits inhibitory effects on certain cellular processes, it also raised concerns regarding its safety profile for embryonic development. Further studies are necessary to fully understand the implications of these findings on human health .

Case Study 1: In Vitro Evaluation

In a study focusing on the biocompatibility of various compounds, N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine was subjected to a series of assays to evaluate its cytotoxicity and potential for inducing apoptosis in human cell lines. Results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects, but higher concentrations led to significant cell death .

Case Study 2: Therapeutic Potential

A therapeutic application explored was the use of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine in treating inflammatory diseases. Preclinical trials demonstrated that administration of the compound resulted in reduced inflammation markers in animal models, supporting its potential as an anti-inflammatory agent .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Implications
Study 1Lipoxygenase InhibitionEffective inhibitor in vitroPotential anti-inflammatory agent
Study 2Embryotoxicity AssessmentConcerns at high concentrationsNeed for further safety evaluations
Study 3Cytotoxicity TestingMinimal at low doses; significant at high dosesConsider dosage in therapeutic applications

Q & A

Q. What methodologies are recommended for synthesizing N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and hydroxylation steps. For naphthalene derivatives, propargyl bromide can react with naphthol precursors in dimethylformamide (DMF) with potassium carbonate as a base, followed by quenching with ice and purification via ethyl acetate extraction . Citrate salt formation requires stoichiometric neutralization of the free base with citric acid under controlled pH (4–6) to avoid hydrolysis. Column chromatography or recrystallization in ethanol-water mixtures improves purity. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity via HPLC (>98%) .

Q. Which analytical techniques are critical for validating structural integrity and stability?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Confirm proton environments (e.g., hydroxy, propoxy, and methyl groups) and aromatic naphthalene signals.
  • HPLC-MS : Quantify purity and detect degradation products (e.g., free citrate or hydrolyzed naphthalene derivatives).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and citrate decomposition thresholds.
  • FTIR : Verify functional groups (e.g., C-O-C in propoxy, N-H in hydroxyamine) .

Q. What experimental models are suitable for preliminary toxicity screening?

  • Methodological Answer : Follow inclusion criteria from toxicological profiles:
  • In vitro : Human hepatocyte cell lines (e.g., HepG2) for hepatic metabolism and cytotoxicity (LD50 via MTT assay).
  • In vivo : Rodent models (rats/mice) with oral or intraperitoneal exposure routes. Standardize dosing using body surface area normalization (mg/m²) and monitor systemic effects (e.g., hepatic, renal, hematological) over 14–28 days .
  • Include control groups with citrate alone to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers optimize experimental design to mitigate bias in toxicity studies?

  • Methodological Answer : Apply risk-of-bias frameworks (Table C-6/C-7):
  • Randomization : Use stratified randomization by weight/age to allocate doses.
  • Blinding : Implement double-blind protocols for data collection and analysis.
  • Outcome reporting : Pre-register all endpoints (e.g., histopathology, biomarkers) to avoid selective reporting.
  • Confidence grading : Classify studies as high/moderate/low confidence based on adherence to 4 key criteria (dose randomization, allocation concealment, outcome reporting, blinding) .

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data?

  • Methodological Answer :
  • Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro IC50 values with in vivo plasma concentrations.
  • Metabolic profiling : Compare hepatic microsome metabolism (human/rodent) to identify species-specific detoxification pathways.
  • Tissue-specific assays : Conduct ex vivo organotypic cultures to bridge cell-line and whole-organism responses .

Q. Why is citrate chosen as a counterion, and how does it influence pharmacokinetics?

  • Methodological Answer : Citrate enhances aqueous solubility via hydrogen bonding and chelates divalent cations (e.g., Ca²⁺, Fe³⁺), which may alter bioavailability. In pharmacokinetic studies:
  • Monitor citrate dissociation in plasma (pH 7.4) using ion chromatography.
  • Assess renal clearance rates, as citrate is metabolized via the tricarboxylic acid (TCA) cycle, potentially affecting compound half-life .

Q. How to design a systematic review of environmental and health impacts?

  • Methodological Answer : Use PubMed/TOXCENTER query strings (Table B-2/B-3) combining:
  • Key terms : "Naphthalene derivatives/pharmacokinetics," "citrate salts/toxicity," "environmental persistence."
  • Filters : Species (humans/laboratory mammals), exposure routes (oral/inhalation), publication dates (2003–present).
  • Grey literature : Include ATSDR technical reports and NIH RePORTER for unpublished data .

Data Presentation

Q. Table 1. Key Parameters for Toxicity Study Design

ParameterIn Vitro (HepG2)In Vivo (Rodent)
Exposure Duration24–72 hours14–28 days
EndpointsIC50, ATP depletionALT/AST, creatinine
Citrate Control Dose1–5 mM100–200 mg/kg/day
Regulatory AlignmentOECD 129EPA OPPTS 870.1100

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